Product packaging for M2698 HCl(Cat. No.:)

M2698 HCl

Cat. No.: B612125
M. Wt: 486.3202
InChI Key: AVLBEMHEKRLPQR-UNTBIKODSA-N
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Description

Nomenclature and Chemical Classification of M2698 HCl (Rupitasertib, MSC2363318A)

This compound is known by several identifiers in the scientific literature, including Rupitasertib and MSC2363318A. medkoo.com It is an orally active, ATP-competitive, selective dual inhibitor targeting p70S6K and Akt. medkoo.com Chemically, M2698 is classified as a 4-aminopyrimidine (B60600) analog. researchgate.net Its formal name is 4-[[(1S)-2-(1-azetidinyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]-8-quinazolinecarboxamide. caymanchem.com The molecular formula is C₂₁H₁₉ClF₃N₅O, and it has a formula weight of 449.9. caymanchem.com

Historical Perspective of Initial Compound Discovery and Preclinical Development

The discovery of M2698 (MSC2363318A) stemmed from efforts to identify potent dual inhibitors of p70S6K and Akt. medkoo.comresearchgate.net A scaffold docking strategy based on an existing quinazoline (B50416) carboxamide series led to the identification of 4-aminopyrimidine analogs as a starting point for this dual inhibition program. medkoo.com This research ultimately led to the discovery of M2698. medkoo.com

Preclinical development of M2698 involved characterizing its pharmacokinetic, pharmacodynamic, and metabolic properties, as well as its anti-tumor activity. medkoo.comnih.gov Studies demonstrated that M2698 is highly potent in vitro, with IC₅₀ values of 1 nM for inhibiting p70S6K, Akt1, and Akt3. medkoo.comnih.gov It also showed potent indirect inhibition of pGSK3β (IC₅₀ 17 nM) and pS6 (IC₅₀ 15 nM). medkoo.comnih.gov M2698 exhibited relative selectivity, with only a small number of other kinases showing similar inhibition levels. medkoo.comnih.gov

A notable finding during preclinical studies was the ability of M2698 to cross the blood-brain barrier in animal models, a characteristic that is significant for potentially treating cancers with central nervous system involvement or metastases. nih.govaacrjournals.orgaacrjournals.orgglpbio.com Oral administration of M2698 in mice resulted in significant inhibition of tumor growth in various human cancer xenograft models, including breast, pancreatic, glioblastoma, and ovarian cancers. aacrjournals.org Tumor regression was observed in a breast cancer model with PTEN loss of function. aacrjournals.org Preclinical studies in ESR1-mutant breast cancer models have also shown synergistic effects when rupitasertib is administered in combination with elacestrant. biospace.com

Significance of the PI3K/Akt/mTOR (PAM) Signaling Pathway in Cellular Homeostasis and Dysregulation

The PI3K/Akt/mTOR (PAM) signaling pathway is a highly conserved intracellular pathway that plays a vital role in regulating numerous cellular processes essential for homeostasis. nih.govnih.gov These processes include cell growth, proliferation, survival, metabolism, motility, adhesion, and differentiation. nih.govnih.govqiagen.comscientificarchives.comresearchgate.netmdpi.com The pathway acts as a crucial communication system within cells, allowing them to respond to various internal and external stimuli. nih.govqiagen.com

Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in a wide range of diseases, particularly cancer. nih.govnih.govqiagen.comresearchgate.netmdpi.comcelcuity.comfrontiersin.orgmdpi.com This aberrant signaling can lead to uncontrolled cell growth, proliferation, and survival, contributing to tumor development and progression. qiagen.comcelcuity.comfrontiersin.orgmdpi.com Overactivation of the pathway is a common feature in many human malignancies and plays a key role in cancer progression. celcuity.com

Overview of Key Components and Their Regulatory Roles

The PI3K/Akt/mTOR pathway involves a complex network of interacting proteins. The signaling cascade is often initiated by the activation of receptor tyrosine kinases (RTKs) upon binding of growth factors, hormones, or cytokines. nih.govnih.govqiagen.comjove.com This activation leads to the recruitment and activation of Phosphatidylinositol 3-kinases (PI3Ks). nih.govqiagen.comjove.com

PI3Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. qiagen.comscientificarchives.comjove.comnih.gov PIP3 serves as a crucial second messenger, recruiting proteins containing a PH domain, including Akt, to the membrane. qiagen.comscientificarchives.comjove.comnih.gov

Akt (also known as protein kinase B or PKB) is a central serine/threonine kinase in the pathway. qiagen.comscientificarchives.comjove.comoncotarget.com Full activation of Akt requires phosphorylation at specific sites, including phosphorylation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). scientificarchives.comjove.comoncotarget.com Activated Akt then phosphorylates a multitude of downstream targets, influencing various cellular processes. jove.com

The mammalian (or mechanistic) target of rapamycin (B549165) (mTOR) is another pivotal serine/threonine kinase in the pathway. qiagen.commdpi.comfrontiersin.orgjove.com mTOR exists in two distinct protein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). celcuity.comfrontiersin.orgjove.com mTORC1 is sensitive to rapamycin and is composed of mTOR, Raptor, and mLST8. jove.com mTORC2 contains mTOR, Rictor, mSin1, and mLST8 and is generally insensitive to rapamycin. jove.com mTORC1 is a key regulator of cell growth and protein synthesis, while mTORC2 plays a role in activating Akt by phosphorylating it at Ser473. frontiersin.orgjove.com The PI3K/Akt pathway directly influences mTOR, particularly mTORC1, and Akt can promote mTORC1 activity. qiagen.com

The pathway is also subject to negative regulation. Phosphatase and tensin homolog (PTEN) is a tumor suppressor that acts as a major antagonist of the PI3K/Akt pathway by dephosphorylating PIP3 back to PIP2, thereby dampening Akt activation. qiagen.comnih.govwikipedia.org Dysfunctional PTEN is frequently linked to unchecked Akt activation and is often observed in cancer. qiagen.comwikipedia.org

Here is a table summarizing key components and their roles:

ComponentClassificationKey Role in Pathway
PI3KLipid KinasePhosphorylates PIP2 to PIP3, initiating downstream signaling. qiagen.comscientificarchives.comjove.comnih.gov
PIP3Phospholipid MessengerRecruits PH domain-containing proteins like Akt to the cell membrane. qiagen.comscientificarchives.comjove.comnih.gov
AktSerine/Threonine KinaseCentral mediator, phosphorylates downstream targets regulating cell processes. qiagen.comscientificarchives.comjove.comoncotarget.com
mTORSerine/Threonine KinaseExists as mTORC1 and mTORC2, regulates cell growth, proliferation, survival, and metabolism. qiagen.commdpi.comcelcuity.comfrontiersin.orgjove.com
PTENTumor SuppressorDephosphorylates PIP3, negatively regulating the pathway. qiagen.comnih.govwikipedia.org

Role in Cellular Processes (e.g., growth, proliferation, survival)

The PI3K/Akt/mTOR pathway is deeply involved in regulating fundamental cellular processes. It is a critical regulator of the cell cycle, directly influencing cellular quiescence and proliferation. wikipedia.org Activation of the pathway promotes cell growth and proliferation by influencing cell cycle regulators. mdpi.comoncotarget.com For instance, Akt can inactivate cell cycle inhibitors and promote proteins like c-Myc and cyclin D1. oncotarget.com

Furthermore, the pathway plays a significant role in promoting cell survival by inhibiting pro-apoptotic proteins. qiagen.comresearchgate.netjove.comoncotarget.com Akt, for example, can inhibit proteins such as Bad, Bax, and caspase 9, which are involved in programmed cell death. qiagen.com Dysregulation of this survival function is closely associated with the onset and progression of various diseases, including cancer, where it allows cancer cells to evade apoptosis. researchgate.netmdpi.comwikipedia.orgmdpi.com

The pathway also regulates cellular metabolism and is involved in processes like glucose transport. celcuity.comoncotarget.com mTOR, as a master growth regulator, orchestrates cell growth, proliferation, and survival in response to cues like nutrient availability, energy status, and growth factors. qiagen.com

Here is a table illustrating the pathway's role in cellular processes:

Cellular ProcessRole of PI3K/Akt/mTOR Pathway
Cell GrowthRegulated by mTOR in response to nutrients and growth factors; promoted by activated Akt. qiagen.commdpi.comfrontiersin.orgjove.com
ProliferationDirectly related to cell cycle regulation; promoted by Akt and mTOR. qiagen.comscientificarchives.comresearchgate.netmdpi.comcelcuity.comfrontiersin.orgmdpi.comoncotarget.comwikipedia.org
SurvivalPromoted by Akt through inhibition of pro-apoptotic proteins; dysregulation linked to disease. nih.govnih.govqiagen.comscientificarchives.comresearchgate.netmdpi.comcelcuity.comfrontiersin.orgmdpi.comoncotarget.commdpi.com
MetabolismRegulated by the pathway, including glucose transport; mTOR is a central regulator. nih.govqiagen.comscientificarchives.comresearchgate.netmdpi.comcelcuity.comoncotarget.com
DifferentiationPlays a role in regulating cellular differentiation. nih.govmdpi.com

This compound is a chemical compound that has garnered attention in research due to its inhibitory effects on key proteins involved in cellular signaling pathways. This article focuses exclusively on the molecular and biochemical mechanisms of action of this compound, drawing upon detailed research findings and kinase profiling data.

Properties

Molecular Formula

C21H20Cl2F3N5O

Molecular Weight

486.3202

IUPAC Name

(S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide hydrochloride

InChI

InChI=1S/C21H19ClF3N5O.ClH/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20;/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29);1H/t17-;/m1./s1

InChI Key

AVLBEMHEKRLPQR-UNTBIKODSA-N

SMILES

O=C(C1=CC=CC2=C(N[C@@H](C3=CC=C(Cl)C(C(F)(F)F)=C3)CN4CCC4)N=CN=C12)N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M2698 HCl;  M2698 Hhydrochloride;  MSC2363318A;  MSC 2363318A;  MSC-2363318A;  M2698;  M-2698;  M 2698.

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of M2698 Hcl

Direct Target Identification and Characterization: p70S6K and Akt Kinase Family

M2698 has been identified as a direct inhibitor of both p70S6K and the Akt kinase family. axonmedchem.commedkoo.comabmole.comnih.govlktlabs.com This dual targeting is significant because these kinases are central to the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. nih.govfrontiersin.orgnih.gov

Specificity for Akt1 and Akt3 Isoforms

Research indicates that M2698 exhibits potent inhibitory activity against specific isoforms of the Akt kinase family, namely Akt1 and Akt3. axonmedchem.commedkoo.comabmole.comglpbio.commedchemexpress.comtargetmol.com Studies have reported IC₅₀ values of 1 nM for both Akt1 and Akt3 inhibition. axonmedchem.commedkoo.comabmole.comglpbio.commedchemexpress.comtargetmol.com While Akt2 is also a member of the Akt family, the primary reported specificity of M2698 within the Akt isoforms is for Akt1 and Akt3. axonmedchem.commedkoo.comabmole.comglpbio.commedchemexpress.comtargetmol.com

ATP Competitive Inhibition Profile

M2698 functions as an ATP-competitive inhibitor. medkoo.comabmole.comglpbio.commedchemexpress.comambeed.cn This means that M2698 competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the target kinases, p70S6K and Akt. By occupying the ATP-binding pocket, M2698 prevents ATP from binding, thereby inhibiting the phosphorylation activity of these kinases. medkoo.comabmole.comglpbio.commedchemexpress.comambeed.cn

Kinase Selectivity Profiling and Off-Target Analysis

Understanding the selectivity of a kinase inhibitor is crucial to assess potential off-target effects that could contribute to unintended biological outcomes. Kinase selectivity profiling of M2698 has been conducted to determine its inhibitory activity across a broad panel of kinases. axonmedchem.commedkoo.comcaymanchem.com

Comparative Kinase Panel Screening Results

In vitro kinase profiling studies have shown that M2698 is relatively selective. axonmedchem.commedkoo.com In a panel of 264 kinases, only a small number demonstrated IC₅₀ values within 10-fold of the IC₅₀ for p70S6K. axonmedchem.commedkoo.com This suggests that M2698 has a degree of specificity for its primary targets compared to a large number of other kinases. axonmedchem.commedkoo.com

Target KinaseIC₅₀ (nM)Fold Selectivity (vs. p70S6K)
p70S6K11
Akt111
Akt311
Akt144
Aurora B kinase170170

Note: IC₅₀ values may vary slightly depending on the specific assay conditions and source. Data compiled from axonmedchem.commedkoo.comcaymanchem.com.

Modulation of the PI3K/Akt/mTOR (PAM) Signaling Network

The PI3K/Akt/mTOR (PAM) signaling pathway is a complex network that regulates numerous cellular processes, including cell growth, proliferation, survival, and protein synthesis. frontiersin.orgnih.govscispace.com Dysregulation of this pathway is a common feature in many cancers. nih.govfrontiersin.orgnih.gov M2698, by simultaneously inhibiting p70S6K and Akt, exerts a significant modulatory effect on this pathway. axonmedchem.comnih.govlktlabs.com

Inhibition of Akt directly impacts downstream targets involved in cell survival and proliferation. frontiersin.orgnih.gov Simultaneously, the inhibition of p70S6K, a key downstream effector of mTORC1, further disrupts the signaling cascade. axonmedchem.comnih.govfrontiersin.orgnih.gov This dual inhibition is particularly relevant because mTORC1 inhibition can sometimes lead to a feedback loop that activates Akt. axonmedchem.comnih.gov By also inhibiting Akt, M2698 may help to overcome this potential compensatory mechanism, leading to more effective pathway blockade. axonmedchem.comnih.gov Research has shown that M2698 blocks p70S6K to provide potent PAM pathway inhibition while simultaneously targeting Akt to overcome the compensatory feedback loop. axonmedchem.comnih.gov Dose-dependent inhibition of target substrate phosphorylation, such as pS6 (a substrate of p70S6K) and pGSK3β (an indirect substrate downstream of Akt), has been observed, indicating effective pathway modulation both in vitro and in vivo. axonmedchem.commedkoo.comnih.govmedchemexpress.comtargetmol.com

Impact on Upstream and Downstream Effectors (e.g., pGSK3β, pS6)

M2698 HCl's inhibitory activity extends to downstream effectors of the PI3K/Akt/mTOR pathway. Research indicates that M2698 indirectly inhibits the phosphorylation of GSK3β and S6 ribosomal protein. In vitro studies have shown IC50 values of 17 nM for indirect pGSK3β inhibition and 15 nM for indirect pS6 inhibition medchemexpress.comaxonmedchem.comtargetmol.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.comnih.govmedchemexpress.com.

Cell-based assays in human breast cancer cell lines, such as MDA-MB-468, have confirmed that M2698 inhibits the phosphorylation of p70S6K1 and Akt substrates, including S6 (IC50 = 11 nM) and GSK3β (IC50 = 17 nM), in a dose-dependent manner nih.gov. Further in vitro studies using HCC1419 and MDA-MB-453 cell lines showed reduced levels of phosphorylated S6 following incubation with M2698, consistent with the inhibition of p70S6K activity targetmol.comnih.gov.

In vivo studies in mice have also demonstrated that M2698 inhibits the phosphorylation of S6 in a dose-proportional manner medchemexpress.comtargetmol.com. Dose-dependent inhibition of target substrate phosphorylation has been observed both in vitro and in vivo, highlighting M2698's ability to block p70S6K and inhibit the PAM pathway axonmedchem.comnih.govfrontiersin.orgchemietek.com.

Table 1: In Vitro Potency of this compound Against Key Targets and Effectors

Target/EffectorIC50 (nM)Inhibition TypeSource
p70S6K1ATP competitive, selective medchemexpress.comaxonmedchem.comtargetmol.comglpbio.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.commedchemexpress.com
Akt11ATP competitive, selective medchemexpress.comaxonmedchem.comtargetmol.comglpbio.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.commedchemexpress.com
Akt31ATP competitive, selective medchemexpress.comaxonmedchem.comtargetmol.comglpbio.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.commedchemexpress.com
pGSK3β17Indirect inhibition medchemexpress.comaxonmedchem.comtargetmol.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.comnih.govmedchemexpress.com
pS615 (in vivo), 11 (in vitro)Indirect inhibition medchemexpress.comaxonmedchem.comtargetmol.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.comnih.govmedchemexpress.com

Disruption of Compensatory Feedback Loops Leading to Akt Activation

A significant challenge in targeting the PI3K/Akt/mTOR pathway is the activation of compensatory feedback loops, often leading to increased Akt activity, which can limit the efficacy of pathway inhibitors nih.govnih.govnih.govmdpi.comfrontiersin.org. Inhibition of a single node, such as mTOR, can release a negative feedback loop, resulting in Akt activation nih.gov.

This compound's dual inhibitory activity against both p70S6K and Akt is designed to counteract this compensatory mechanism axonmedchem.comnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgaacrjournals.orgaacrjournals.orgevextabio.com. By simultaneously targeting Akt, M2698 aims to block the increased Akt activity that can occur when the PAM pathway is inhibited researchgate.netaacrjournals.orgaacrjournals.org.

Studies have shown that while M2698 inhibits p70S6K activity, it can induce feedback loop phosphorylation on Akt in breast cancer cell lines medchemexpress.comtargetmol.com. However, the dual nature of M2698 is intended to suppress this induced Akt activity medchemexpress.comtargetmol.com. This simultaneous targeting of Akt is crucial for overcoming the compensatory feedback loop and achieving more effective pathway inhibition axonmedchem.comnih.govfrontiersin.orgchemietek.com.

Cellular Signaling Pathway Perturbations Induced by this compound

This compound's primary impact on cellular signaling pathways stems from its inhibition of p70S6K and Akt, key components of the PI3K/Akt/mTOR pathway. This pathway plays a critical role in regulating various cellular processes, including cell growth, proliferation, survival, and protein synthesis glpbio.commedchemexpress.compor-journal.comnih.govfrontiersin.orgmdpi.com. By inhibiting p70S6K and Akt, M2698 disrupts the downstream signaling cascades controlled by these kinases.

Effects on Ribosomal Protein S6 Phosphorylation

Ribosomal protein S6 (S6) is a well-established downstream substrate of p70S6K, and its phosphorylation is widely used as a readout of mTORC1 activity, which is regulated by the PI3K/Akt pathway por-journal.comnih.govfrontiersin.orgplos.org. M2698's inhibition of p70S6K directly leads to reduced phosphorylation of ribosomal protein S6 medchemexpress.comaxonmedchem.comtargetmol.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.comnih.govmedchemexpress.com.

Preclinical studies have demonstrated dose-dependent inhibition of S6 phosphorylation by M2698 in various cell lines and in vivo models medchemexpress.comtargetmol.comnih.govchemietek.com. This inhibition of pS6 serves as a key pharmacodynamic marker, indicating that M2698 is effectively blocking p70S6K activity within cells and tissues nih.govd-nb.info. Reduced levels of pS6 have been observed in breast cancer cell lines and in tumor tissue from treated mice nih.govchemietek.com.

Data from a phase 1 clinical study also indicated a dose- and concentration-dependent inhibition of pS6 levels in peripheral blood mononuclear cells and tumor tissue in patients treated with M2698 d-nb.inforesearchgate.net. This further supports the compound's mechanism of action in a clinical setting d-nb.info.

Table 2: Effect of M2698 on pS6 Levels

Model SystemObservationSource
MDA-MB-468 cell lineDose-dependent inhibition of pS6 phosphorylation (IC50 = 11 nM) nih.gov
HCC1419 and MDA-MB-453 cell linesReduced pS6 levels after 24-hour incubation targetmol.comnih.gov
Mouse xenograft modelsDose-proportional inhibition of S6 phosphorylation medchemexpress.comtargetmol.com
Mouse orthotopic U251 glioblastoma modelReduced pS6/tS6 levels in brain and brain tumors nih.gov
Patients with advanced cancer (Phase 1 study)Dose- and concentration-dependent inhibition of pS6 in PBMCs and tumor tissue d-nb.inforesearchgate.net

Influence on Global Phosphoproteomics and Kinase Activity Signatures

Phosphoproteomics, the large-scale study of protein phosphorylation, is a valuable tool for understanding cellular signaling networks and identifying active kinases biorxiv.orgnih.govembopress.orgresearchgate.net. By characterizing site-specific phosphorylation, phosphoproteomics can provide insights into dysfunctional kinase activities and aid in the development and evaluation of kinase inhibitors biorxiv.orgnih.gov.

While specific global phosphoproteomics data directly detailing the comprehensive impact of this compound on the entire cellular phosphoproteome and kinase activity signatures were not extensively provided in the search results, the known mechanism of M2698 as a dual p70S6K and Akt inhibitor strongly suggests that it would induce significant perturbations in the phosphorylation landscape downstream of these kinases and within the broader PI3K/Akt/mTOR pathway axonmedchem.comnih.govfrontiersin.orgchemietek.com.

Studies utilizing phosphoproteomics have demonstrated its utility in identifying activated oncogenic signaling networks and predicting the sensitivities of cancer cell lines to kinase-targeting therapies biorxiv.orgnih.gov. Analyzing the global phosphoproteomic changes induced by M2698 would likely reveal a specific signature characterized by decreased phosphorylation of direct substrates of Akt (such as GSK3β and PRAS40, although PRAS40 phosphorylation may not be increased despite Akt feedback activation) and p70S6K (such as S6), as well as other proteins regulated by these kinases or downstream pathways nih.govnih.gov.

Furthermore, phosphoproteomic analysis could potentially identify off-target effects of M2698 by revealing changes in phosphorylation sites regulated by other kinases axonmedchem.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.comnih.gov. The reported selectivity profile of M2698, showing limited inhibition of other kinases, suggests that while some off-target phosphorylation changes might occur, the most prominent perturbations would be centered around the PI3K/Akt/mTOR pathway axonmedchem.commedkoo.comnih.govnih.govfrontiersin.orgchemietek.comnih.gov.

Studies have employed phosphoproteomic approaches to understand kinase activation patterns in various biological contexts, highlighting the power of this technique to infer kinase activity based on the phosphorylation status of their substrates embopress.orgresearchgate.netbiorxiv.org. Applying such methods to cells or tissues treated with M2698 would provide a comprehensive view of how the compound modulates kinase activity beyond its primary targets.

Table 3: Potential Insights from Global Phosphoproteomics Studies with this compound

Area of InvestigationExpected FindingsRelevance to M2698
Substrate PhosphorylationDecreased phosphorylation of known Akt and p70S6K substrates (e.g., S6, GSK3β, PRAS40).Direct confirmation of on-target activity and pathway inhibition.
Pathway PerturbationChanges in phosphorylation within the broader PI3K/Akt/mTOR signaling network.Understanding the full extent of pathway modulation.
Kinase Activity InferenceIdentification of altered activity signatures for Akt, p70S6K, and potentially other kinases.Quantifying the impact on kinase function.
Off-Target EffectsDetection of phosphorylation changes mediated by kinases other than Akt and p70S6K.Assessing the selectivity and potential for off-target effects.
Resistance MechanismsIdentification of alternative pathway activation or compensatory mechanisms in resistant models.Elucidating mechanisms of acquired resistance.

Preclinical Pharmacological Investigations of M2698 Hcl

In Vitro Cellular Studies and Model Systems

In vitro studies using a diverse array of cultured cell lines have been instrumental in characterizing the cellular effects of M2698 HCl, particularly concerning its impact on cell proliferation, viability, specific cellular responses, protein phosphorylation, and sensitivity based on genetic alterations.

Evaluation of Effects on Cell Proliferation and Viability in Cultured Cell Lines

M2698 has demonstrated the ability to reduce proliferation in a dose-dependent manner across a broad panel of tumor cell lines derived from multiple cancer types. sci-hub.senih.gov This dose-dependent inhibition of proliferation was observed in all 81 cell lines tested. nih.gov

This compound has been specifically evaluated in numerous breast cancer-derived cell lines. Proliferation of all nine breast cancer cell lines tested in one study was inhibited by M2698, with half-maximal inhibitory concentration (IC50) values below 2 µM in 6 out of 9 lines, ranging from 0.3 to 1.1 µM. sci-hub.senih.gov These responsive cell lines included some that harbored PI3K mutations and/or PTEN mutations. sci-hub.senih.gov Notably, a response to M2698 was also observed in breast cancer cell lines that did not carry PIK3CA or PTEN mutations. sci-hub.senih.gov M2698 was effective in inhibiting the proliferation of additional breast cancer cell lines with varying subtypes, irrespective of their Estrogen Receptor (ER), Progesterone Receptor (PR), or Her2 status. sci-hub.se

Specific breast cancer cell lines investigated include MDA-MB-468 (triple-negative breast cancer, TNBC, with PTEN loss of function), MDA-MB-453 (Her2-expressing), and JIMT-1 (Her2+). sci-hub.seidrblab.netnih.gov M2698 also showed anti-proliferative effects in other TNBC cell lines such as MFM-223 and HDQ-P1, with IC50s ranging from 0.11 ± 0.02 μM in MFM-223 cells to 7.34 ± 3.40 μM in HDQ-P1 cells. caymanchem.com

Table 1: Representative IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtype/AlterationsIC50 Range (µM)Source
MDA-MB-468TNBC, PTEN loss of functionNot specified sci-hub.seidrblab.netnih.gov
MDA-MB-453Her2-expressingNot specified sci-hub.seidrblab.netnih.gov
JIMT-1Her2+Not specified sci-hub.seidrblab.netnih.gov
MFM-223TNBC, PIK3CA mutant0.11 ± 0.02 caymanchem.com
HDQ-P1TNBC7.34 ± 3.40 caymanchem.com
Various Breast Cancer LinesVarying subtypes, PI3K/PTEN mutational status0.3 - 1.1 (in 6/9 lines) sci-hub.senih.gov

Beyond breast cancer, M2698 has demonstrated antiproliferative activity in other cellular systems. It reduces tumor volume in mouse xenograft models derived from MiaPaCa-2 pancreatic cancer cells and A549 non-small cell lung cancer (NSCLC) cells. researchgate.net MiaPaCa-2 cells are a widely used model for pancreatic cancer studies, characterized by uncontrolled proliferation and resistance to apoptosis.

Breast Tumor Cell Line Models (e.g., MDA-MB-468, MDA-MB-453, JIMT-1, MFM-223, HDQ-P1, HCC1419)

Analysis of Specific Cellular Responses and Protein Expression/Phosphorylation

M2698 functions as a potent ATP-competitive dual inhibitor of p70S6K, Akt1, and Akt3, with IC50 values of 1 nM for each. nih.gov It also indirectly inhibits pGSK3β with an IC50 of 17 nM and pS6 with an IC50 of 15 nM. nih.gov

Analysis of cellular responses has shown that M2698 effectively blocks PAM pathway signaling. sci-hub.senih.gov

Cell Line Sensitivity Profiling Based on Genetic Alterations

Studies have explored the relationship between the genetic makeup of cancer cell lines and their sensitivity to M2698. M2698 inhibited proliferation in breast cancer cell lines, including those harboring PI3K mutations and/or PTEN mutations. sci-hub.senih.gov A response was also noted in cell lines without PIK3CA or PTEN mutations. sci-hub.senih.gov

In a panel of TNBC cell lines, sensitivity to M2698 did not significantly correlate with cisplatin (B142131) resistance. caymanchem.com However, the MFM-223 cell line, which is cisplatin resistant and harbors PIK3CA and TP53 mutations, showed the greatest sensitivity to M2698 among the tested TNBC lines. caymanchem.com This suggests that while not a direct correlation with cisplatin resistance, certain genetic alterations like PIK3CA mutations may influence sensitivity to M2698. caymanchem.com

In Vivo Animal Model Studies

Preclinical in vivo studies using mouse xenograft models have evaluated the anti-tumor activity of this compound. M2698 demonstrated dose-dependent tumor growth inhibition in mouse xenograft models derived from human breast cancer cell lines with dysregulated PAM pathway signaling. sci-hub.seidrblab.netnih.gov

Treatment of mice bearing MDA-MB-468 (TNBC, PTEN loss of function) tumors resulted in dose-dependent inhibition of tumor growth, with the highest dose leading to tumor regression. sci-hub.se Significant tumor growth inhibition was also observed in mice treated with M2698 in xenograft models using MDA-MB-453 (Her2-expressing) and JIMT-1 (Her2+) breast cancer cell lines. sci-hub.seidrblab.netnih.gov

M2698 has also shown efficacy in reducing tumor volume in mouse xenograft models of MiaPaCa-2 pancreatic cancer and A549 non-small cell lung cancer. researchgate.net

In vivo studies have also confirmed dose-dependent inhibition of target substrate phosphorylation, mirroring the in vitro findings and indicating effective PAM pathway inhibition. sci-hub.seidrblab.netnih.gov M2698 also demonstrated significant distribution from plasma to tumor in vivo. sci-hub.senih.gov

Table 2: Summary of this compound Efficacy in Mouse Xenograft Models

Cancer TypeCell Line ModelObserved EffectSource
Breast Cancer (TNBC)MDA-MB-468Dose-dependent tumor growth inhibition, tumor regression at highest dose sci-hub.seidrblab.netnih.gov
Breast Cancer (Her2-expressing)MDA-MB-453Significant tumor growth inhibition sci-hub.seidrblab.netnih.gov
Breast Cancer (Her2+)JIMT-1Significant tumor growth inhibition sci-hub.seidrblab.netnih.gov
Pancreatic CancerMiaPaCa-2Reduced tumor volume researchgate.net
Non-Small Cell Lung CancerA549Reduced tumor volume researchgate.net

Efficacy Assessment in Xenograft Models

Preclinical studies have evaluated the anti-tumor efficacy of this compound in various mouse xenograft models, representing different cancer types with dysregulated PAM pathway signaling nih.govaxonmedchem.comcaymanchem.com. These models include both subcutaneous and orthotopic implantations axonmedchem.comexonpublications.com.

Subcutaneous Tumor Growth Inhibition and Regression Studies

This compound has demonstrated dose-dependent tumor growth inhibition in mouse models bearing subcutaneous xenografts derived from human cancer cell lines nih.govaxonmedchem.com. Studies utilizing models of PAM pathway-dysregulated human triple-negative breast cancer (MDA-MB-468) and Her2-expressing breast cancer (MDA-MB-453 and JIMT-1) have shown this effect nih.govaxonmedchem.com. Additionally, this compound has been shown to reduce tumor volume in MiaPaCa-2 pancreatic cancer and A549 non-small cell lung cancer (NSCLC) mouse xenograft models caymanchem.com. In a breast cancer model exhibiting PTEN loss of function, oral treatment with this compound resulted in tumor regression researchgate.net.

Interactive Table 1: Summary of this compound Efficacy in Subcutaneous Xenograft Models

Cancer Type (Cell Line)Observed EffectSource(s)
Triple-negative breast (MDA-MB-468)Dose-dependent tumor growth inhibition nih.govaxonmedchem.com
Her2-expressing breast (MDA-MB-453, JIMT-1)Dose-dependent tumor growth inhibition nih.govaxonmedchem.com
Pancreatic (MiaPaCa-2)Reduced tumor volume caymanchem.com
NSCLC (A549)Reduced tumor volume caymanchem.com
Breast (PTEN loss)Tumor regression researchgate.net
Orthotopic Models (e.g., glioblastoma U251)

In addition to subcutaneous models, the efficacy of this compound has been assessed in orthotopic xenograft models, where tumor cells are implanted into the organ of origin axonmedchem.comexonpublications.com. In mice with orthotopically implanted U251 glioblastoma cells, this compound treatment led to reduced brain tumor burden and prolonged survival nih.govaxonmedchem.com. Orthotopic models are considered valuable as they can better recapitulate the tumor microenvironment and infiltrative growth patterns observed in human gliomas compared to subcutaneous models exonpublications.commdpi.com. The U251 cell line is a commonly used model for glioblastoma research and exhibits characteristics similar to human glioblastoma, including an infiltrative pattern and areas of necrosis exonpublications.commdpi.com.

Interactive Table 2: Summary of this compound Efficacy in Orthotopic Xenograft Models

Cancer Type (Cell Line)Model TypeObserved EffectSource(s)
Glioblastoma (U251)OrthotopicReduced brain tumor burden, prolonged survival nih.govaxonmedchem.com

Compound Distribution and Pharmacokinetics in Preclinical Species (e.g., rats, mice)

Pharmacokinetic studies in preclinical species, such as rats and mice, have been conducted to understand the absorption, distribution, metabolism, and excretion profile of this compound nih.govcaymanchem.com. These studies are crucial for assessing the compound's suitability for further development.

Blood-Brain Barrier Penetration and Brain Tumor Exposure

A key finding from preclinical pharmacokinetic studies is that orally administered this compound was able to cross the blood-brain barrier (BBB) in both rats and mice nih.govaxonmedchem.com. This is a significant characteristic, particularly for treating brain tumors or metastases, as the BBB often presents a major obstacle for drug delivery to the central nervous system frontiersin.orgthno.orgmdpi.commdpi.com. Studies have shown that this compound achieved brain tumor exposure that was approximately 4-fold higher than in non-disease brain tissue in mice nih.govaxonmedchem.com. The ability to penetrate the BBB and achieve favorable exposure in brain tumors suggests the potential of this compound for treating CNS involvement of cancer nih.govresearchgate.net.

Tissue Distribution Analysis

While specific detailed tissue distribution data with numerical values were not extensively available in the provided snippets beyond brain exposure, the general pharmacokinetic characterization of this compound in preclinical species included the assessment of its distribution nih.govcaymanchem.com. Studies aimed at understanding tissue distribution analyze how the compound is distributed throughout various tissues and organs in the body following administration frontiersin.org. This information is vital for understanding where the drug goes, its potential sites of action, and potential sites of accumulation or off-target effects.

Pharmacodynamic Marker Analysis in Preclinical Models (e.g., inhibition of pS6 phosphorylation in tumor tissue and peripheral blood mononuclear cells)

Pharmacodynamic studies investigate the biochemical and cellular effects of this compound in preclinical models, providing insights into its mechanism of action and target engagement nih.govnih.gov. A key pharmacodynamic marker examined is the phosphorylation of ribosomal protein S6 (pS6), a downstream target in the PI3K/Akt/mTOR pathway nih.govnih.govresearchgate.net.

Dose-dependent inhibition of target substrate phosphorylation, including pS6, has been observed both in vitro and in vivo nih.govaxonmedchem.com. In preclinical models, this compound demonstrated inhibition of pS6 phosphorylation in tumor tissue and peripheral blood mononuclear cells (PBMCs) nih.govresearchgate.netresearchgate.net. This inhibition indicates that this compound effectively blocks the activity of its targets, p70S6K and Akt, thereby inhibiting the PAM pathway nih.govaxonmedchem.com. Pharmacokinetic/pharmacodynamic modeling has further supported a dose- and concentration-dependent inhibition of pS6 levels in both PBMCs and tumor tissue researchgate.net. One study suggested that 50% inhibition of pS6 in PBMCs was achieved at a plasma concentration of 1643 ng/mL researchgate.net. The sustained inhibition of S6K phosphorylation for up to 24 hours in tumors has also been reported researchgate.net.

Interactive Table 3: Summary of this compound Pharmacodynamic Effects

MarkerTissue/Cell TypeObserved EffectSource(s)
pS6 phosphorylationTumor tissueDose- and concentration-dependent inhibition nih.govresearchgate.netresearchgate.net
pS6 phosphorylationPBMCsDose- and concentration-dependent inhibition nih.govresearchgate.net
S6K phosphorylationTumor tissueSustained inhibition (up to 24 hours) researchgate.net

Structure Activity Relationship Sar and Synthetic Research of M2698 Hcl and Analogues

Medicinal Chemistry Strategy in the Discovery of Quinazoline (B50416) Carboxamides

The discovery of M2698 HCl emerged from medicinal chemistry efforts focused on developing inhibitors targeting the PAM pathway. researchgate.netchemcomp.comacs.org The rationale for targeting both p70S6K and Akt stems from the observation that inhibiting only one node, such as mTOR with rapalogs, can lead to a compensatory feedback loop that activates Akt, potentially limiting therapeutic efficacy. researchgate.nete-century.usnih.gov Therefore, a dual inhibitor strategy was pursued to overcome this resistance mechanism and achieve more robust pathway blockade. researchgate.netresearchgate.nethodoodo.come-century.us

The chemical class of quinazoline carboxamides was identified as a promising scaffold for developing dual p70S6K/Akt inhibitors. chemcomp.comacs.orgdrugdiscoverychemistry.comchemcomp.com This class of compounds demonstrated initial activity against p70S6K, providing a starting point for further structural optimization. acs.orgacs.org The medicinal chemistry strategy involved the screening of kinase libraries and subsequent structure-guided design to enhance potency, selectivity, and desirable pharmacokinetic properties, including the ability to cross the blood-brain barrier. axonmedchem.comchemcomp.comdrugdiscoverychemistry.com

Elucidation of Structure-Activity Relationships for p70S6K and Akt Inhibition

Detailed structure-activity relationship (SAR) studies were crucial in optimizing the quinazoline carboxamide scaffold to yield potent dual p70S6K and Akt inhibitors like M2698. researchgate.netchemcomp.comdrugdiscoverychemistry.com These studies aimed to understand how modifications to the chemical structure influenced binding affinity and inhibitory activity against both kinases.

Impact of Substituent Modifications on Potency and Selectivity

SAR optimization involved systematically modifying different parts of the quinazoline carboxamide structure. For instance, modifications to the 4-aminopyrimidine (B60600) analog series, from which M2698 was derived, significantly impacted potency. researchgate.net Early lead compounds showed single-digit nanomolar potency against p70S6K but micromolar potency against Akt. researchgate.net Through SAR optimization, compounds with single-digit nanomolar potency against both p70S6K and Akt were identified. researchgate.net

Efforts were also directed at improving selectivity over other kinases, such as Aurora B. caymanchem.comacs.org This involved exploring modifications at specific positions, like the 2-position of the quinazoline core, to exploit differences in the gatekeeper residues of the target kinases (leucine in p70S6K vs. isoleucine in Akt and Aurora B). acs.org

Identification of Key Pharmacophoric Elements

Structure-based design played a significant role in understanding the interactions between the inhibitors and their kinase targets. The quinazoline carboxamide core was found to bind in the ATP-binding pocket of the kinases. drugdiscoverychemistry.comchemcomp.com Key interactions included bidentate hydrogen bonding between the carboxamide group and the hinge region of the kinase (specifically with residues like Glu173-Leu175). drugdiscoverychemistry.comchemcomp.com Additionally, the electron-rich π system of the benzyl (B1604629) group in early analogues was observed to engage in noncovalent cation-π interactions with a catalytic lysine (B10760008) residue (Lys-123). drugdiscoverychemistry.comchemcomp.com Understanding these interactions guided further modifications to improve binding affinity and selectivity. Computational modeling and analysis, including techniques like Overlapping Clustering Application (OCA), were utilized to pinpoint specific atoms on M2698 that could be modified to potentially enhance selectivity for p70S6K over Akt2, which was implicated in some observed side effects. mdpi.comresearchgate.net

Synthetic Methodologies for this compound and Related Compounds

The synthesis of this compound and its analogues required the development of efficient and scalable chemical synthesis pathways.

Chemical Synthesis Pathways and Route Optimization

The synthesis of quinazoline carboxamides like M2698 typically involves the construction of the quinazoline core and the introduction of the necessary substituents. While specific detailed synthetic schemes for this compound were not extensively detailed in the search results beyond general approaches for quinazoline carboxamides, the synthesis of related dual Akt/p70S6K inhibitors has been reported. nih.gov General synthetic sequences for pyrazolopyrimidines, another class of p70S6K inhibitors, have involved base-catalyzed condensation reactions. nih.gov For quinazoline carboxamides, the synthesis can involve coupling of a chiral amine "head piece" with a quinazoline methyl ester, followed by conversion of the ester to the carboxamide. acs.org Optimization of synthetic routes is crucial for improving yield, purity, and scalability. Efficient synthetic procedures for final chiral quinazoline carboxamides have been developed that avoid column chromatography and maintain stereochemical integrity. acs.org

Stereochemical Considerations and Synthesis of Enantiomers

This compound possesses a chiral center, indicated by the (S) designation in its chemical name. medkoo.comaxonmedchem.comhodoodo.com The stereochemistry at this center is critical for its biological activity and interaction with the target kinases. acs.org The synthesis of this compound therefore requires control over stereochemistry to ensure the production of the desired enantiomer. Efficient synthetic routes have been developed to synthesize the final chiral quinazoline carboxamides without erosion in chirality. acs.org This often involves the use of chiral starting materials or stereoselective reactions during the synthesis. The importance of stereochemistry in organic synthesis, particularly in the creation of defined stereogenic centers, is a well-recognized challenge in medicinal chemistry. acs.orgufs.ac.za

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches have played a significant role in understanding the interaction of this compound with its target kinases, p70S6K and Akt, and in guiding the design and evaluation of potential analogues. These in silico methods provide valuable insights into binding modes, protein-ligand interactions, and the factors influencing binding affinity and selectivity, complementing experimental SAR studies.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein receptor and to estimate the binding affinity. wikipedia.org For M2698, docking studies have been employed to investigate its binding to key targets like p70S6K and Akt. The availability of the crystal structure of p70S6K bound to M2698 (PDB: 7N93) has been particularly valuable for such in silico investigations. researchgate.netdntb.gov.uaresearchgate.net Docking algorithms can be used to validate the accuracy of binding pose predictions and to identify specific atoms or regions on the M2698 molecule that are critical for interaction with the protein binding site. researchgate.net This information is crucial for guiding structural modifications aimed at improving potency or selectivity. researchgate.net

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the protein-ligand complex over time. frontiersin.orgaps.orgjppres.com These simulations capture the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event and the stability of the resulting complex. frontiersin.orgnih.gov MD simulations can be used to assess the stability of protein-ligand complexes, evaluate the persistence of specific interactions (such as hydrogen bonds), and analyze conformational changes upon binding. researchgate.netnih.gov

In the context of M2698 and its analogues, MD simulations have been utilized to compare the stability and interaction profiles of different compounds with their target kinases. For instance, simulations were conducted to assess the stability of an M2698 analogue, designated as S34, in complex with both p70S6K and Akt2. researchgate.net These simulations suggested differences in the average number of hydrogen bond interactions formed by S34 with p70S6K compared to Akt2. researchgate.net Furthermore, differences in the root mean square deviation (RMSD) values between the S34-Akt2 complex and the S34-p70S6K complex were observed, indicating potential variations in binding stability. researchgate.net

Computational studies involving docking and MD simulations have been instrumental in the effort to identify M2698 analogues with improved selectivity profiles, specifically aiming for a distinct binding preference for p70S6K over Akt2 to potentially mitigate off-target effects. researchgate.netresearchgate.net The design of analogue libraries for docking has been guided by objectives such as mimicking the interactions observed in the M2698-p70S6K complex while exploring the impact of specific modifications on docking scores in both p70S6K and Akt2. researchgate.net

In Silico Prediction of Binding Affinity and Selectivity

In silico prediction of binding affinity and selectivity is a key application of computational chemistry in drug discovery. These methods aim to estimate the strength of the interaction between a ligand and a protein target and to predict the relative binding preferences of a ligand for different proteins. rsc.orgnih.govnih.gov Techniques used for this purpose include scoring functions applied to docked poses, endpoint free energy methods, and machine learning models. rsc.orgnih.govnih.govd-nb.info

For M2698 and its analogues, computational approaches have been employed to predict binding affinities for p70S6K and Akt isoforms. M2698 has demonstrated potent in vitro inhibition of p70S6K, Akt1, and Akt3 with IC50 values of approximately 1 nM. medkoo.comglpbio.commedchemexpress.comaxonmedchem.commedkoo.comhodoodo.comtargetmol.comnih.govnih.gov In silico methods can help to rationalize these experimental observations by calculating binding free energies and identifying key interactions contributing to the high affinity.

Furthermore, computational modeling has been utilized to predict the binding preference of M2698 analogues for p70S6K versus Akt2. researchgate.netresearchgate.net By comparing docking scores and analyzing the stability and interactions from MD simulations, researchers can computationally assess the potential selectivity of novel compounds before their synthesis and experimental testing. researchgate.net For example, an analogue designated as S34 showed a superior docking score towards p70S6K compared to Akt2 in one study, suggesting a potentially improved selectivity profile. researchgate.net

Computational methods for binding affinity prediction are continuously being developed and refined, including the integration of deep learning approaches to enhance accuracy. frontiersin.orgnih.govd-nb.info While in silico predictions serve as valuable tools for prioritizing compounds and guiding experimental design, they are typically used in conjunction with in vitro and in vivo studies to confirm binding affinities and selectivity profiles.

The application of computational chemistry, including docking, molecular dynamics simulations, and binding affinity prediction, has provided valuable insights into the molecular basis of M2698's activity and has facilitated the rational design and evaluation of analogues with potentially improved properties.

Advanced Research Topics and Future Directions in M2698 Hcl Research

Investigation of Mechanisms of Cellular Resistance to M2698 HCl in Preclinical Models

Understanding how cancer cells develop resistance to this compound is crucial for designing more effective treatment strategies and improving patient outcomes. Preclinical studies are actively investigating the complex mechanisms underlying this resistance.

Adaptive Responses and Pathway Rewiring

Cellular resistance to targeted therapies like this compound often involves adaptive responses and the rewiring of signaling pathways. The PI3K/AKT/mTOR pathway, which this compound targets, is a central signaling hub involved in various cellular processes, and its dysregulation is linked to treatment resistance researchgate.netsci-hub.senih.gov. Studies using systems biology approaches, such as analyzing kinase signal transduction networks, have been employed to investigate resistance to therapies targeting this pathway. For instance, in cisplatin-resistant triple-negative breast cancer (TNBC) cell lines, the activation of the PI3K/AKT signaling pathway was found to be critical for resistance nih.govresearchgate.net. This suggests that rewiring within or around the PI3K/AKT/mTOR network can contribute to reduced sensitivity to inhibitors like this compound. Adaptive responses can involve the activation of parallel signaling pathways or the reactivation of the inhibited pathway itself sci-hub.sesci-hub.se.

Genetic and Epigenetic Factors Influencing Sensitivity

Genetic and epigenetic alterations play a significant role in influencing the sensitivity of cancer cells to targeted inhibitors. Mutations in key genes within the PI3K/AKT/mTOR pathway, such as PIK3CA and TP53, have been implicated in treatment response and prognosis nih.govresearchgate.net. For example, TNBC cell lines harboring both PIK3CA and TP53 mutations showed a particular response pattern to combinations involving PI3K or AKT inhibitors nih.govresearchgate.net. Loss of function in the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also lead to constitutive activation of the pathway and contribute to resistance to PI3K inhibitors sci-hub.se. Furthermore, epigenetic modifications can influence gene expression and pathway activity, potentially impacting the effectiveness of this compound. Research into these genetic and epigenetic factors helps identify potential biomarkers for predicting response and understanding the basis of acquired resistance.

Combination Studies with Other Molecular Modulators in Preclinical Settings

Given that resistance often develops with monotherapy, preclinical research is heavily focused on evaluating this compound in combination with other molecular modulators to achieve synergistic effects and overcome resistance.

Synergistic Effects with Established Pathway Inhibitors

Combining this compound with other inhibitors targeting related or compensatory pathways is a key area of investigation. Preclinical studies have explored combinations of PI3K/AKT pathway inhibitors with conventional chemotherapies, demonstrating synergistic effects in certain cancer types nih.govresearchgate.net. For instance, combinations of PI3K or AKT inhibitors with cisplatin (B142131) showed synergy in TNBC cell lines, particularly in those with specific genetic profiles nih.govresearchgate.net. This suggests that combining this compound, a dual p70S6K/Akt inhibitor, with agents targeting other nodes in the PI3K/AKT/mTOR pathway or interacting pathways could enhance anti-tumor activity and circumvent resistance mechanisms. The rationale is to simultaneously block multiple survival pathways or prevent the activation of bypass mechanisms that confer resistance.

Exploration of Novel Combination Strategies in Animal Models

Beyond established inhibitors, novel combination strategies involving this compound are being explored in animal models to better predict clinical outcomes. These studies aim to identify combinations that demonstrate enhanced efficacy in a more complex in vivo environment. For example, studies have investigated the effectiveness of M2698 in inhibiting tumor growth in vivo, and this effect might be associated with specific genetic alterations like PIK3CA mutations researchgate.net. Research in animal models allows for the assessment of drug interactions, effects on tumor microenvironment, and the potential for reducing resistance development in a living system. The goal is to translate promising preclinical combinations into future clinical trials.

Elucidation of Novel Biological Interactions and Off-Target Effects (Academic Focus)

Academic research plays a vital role in a deeper understanding of this compound's biological interactions, including potential off-target effects, which may influence its efficacy and inform future drug design. While kinase inhibitors are designed to target specific proteins, they can sometimes interact with other kinases or biological molecules, leading to unintended effects nih.gov. Although determining every single off-target effect can be challenging, prioritizing the intended targets and utilizing systems biology approaches can help reconstruct signaling networks and identify potential mechanisms of action and resistance nih.gov. Academic investigations may explore novel interactions of this compound with other proteins or pathways not initially considered primary targets, potentially uncovering new therapeutic opportunities or explaining observed biological responses. This fundamental research contributes to a more complete picture of the compound's activity and potential in a broader biological context.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results as a distinct entry for the HCl salt, but M2698 (Rupitasertib) is associated with CAS# 1379545-95-5 (free base). The PubChem CID for Quinazoline (B50416), a related structure, is 9210. medkoo.comctdbase.org
Cisplatin2767
Taselisib9916691
Ipatasertib53331194
Everolimus6442107
AZD805511241164
FOLFIRINOXNot a single compound; a chemotherapy regimen
Nab-paclitaxel131213651
Gemcitabine60750
Rapamycin (B549165)5284616
MYCNot a chemical compound; a gene/protein
PTENNot a chemical compound; a gene/protein
PIK3CANot a chemical compound; a gene/protein
TP53Not a chemical compound; a gene/protein
HMGA2Not a chemical compound; a gene/protein
LIN28BNot a chemical compound; a gene/protein
LCMT1Not a chemical compound; a gene/protein
PP2ANot a chemical compound; a protein complex
S6KNot a chemical compound; a protein kinase
eIF4BNot a chemical compound; a protein
KRASNot a chemical compound; a gene/protein
CDKN2ANot a chemical compound; a gene/protein
SMAD4Not a chemical compound; a gene/protein
MUC1Not a chemical compound; a gene/protein
HER2Not a chemical compound; a gene/protein
EGFRNot a chemical compound; a gene/protein
HER3Not a chemical compound; a gene/protein
HSP90Not a chemical compound; a protein

Data Table Example (Illustrative based on search findings):

While specific comprehensive datasets for this compound sensitivity across a broad panel with corresponding genetic/epigenetic data were not directly available as structured tables in the search results, the findings highlight the importance of such data. An illustrative table based on the type of data discussed in the search results could look like this:

Cancer Cell LineCisplatin Sensitivity (IC50 µM)M2698 Sensitivity (IC50 µM)PIK3CA StatusTP53 StatusCombination with Cisplatin (Synergy/Additivity/Antagonism)
MFM-223Resistant (>5)0.11 ± 0.02MutantMutantSynergistic (with PI3Ki/AKTi) nih.govresearchgate.net
HDQ-P1Resistant (>5)7.34 ± 3.40Wild-typeMutantNot explicitly stated for M2698 + Cisplatin in sources
Other TNBC linesVariedVariedVariedVariedVaried depending on status and inhibitor combination nih.govresearchgate.net

Identification of Secondary Targets and Their Biological Relevance

Beyond its primary targets of p70S6K, Akt1, and Akt3, M2698 has shown inhibitory activity against other kinases at higher concentrations, including Protein Kinase A (PKA), p90 ribosomal S6 kinase 1 (MSK1), MSK2, cGMP-dependent protein kinase 1α (PKG1α), PKG1β, and protein kinase X (PRKX). researchgate.netmedchemexpress.comnih.govaxonmedchem.commedkoo.comresearchgate.netbertin-bioreagent.com While M2698 exhibits relative selectivity over a large panel of kinases, understanding these secondary targets is crucial for a complete picture of its cellular effects and potential off-target activities. researchgate.netmedchemexpress.comnih.govmedkoo.comresearchgate.net

Of particular note is the potential interaction with Akt2. Although M2698 inhibits Akt1 and Akt3 with high potency, its interaction with Akt2 has been implicated in potential off-target effects, specifically psychosis side effects observed in phase I clinical trials. bertin-bioreagent.comresearchgate.net This highlights the biological relevance of secondary target modulation and underscores the importance of developing analogues with improved selectivity profiles to potentially mitigate such adverse events. nih.govbertin-bioreagent.com

Systems Biology Approaches to Map Comprehensive Compound Effects

Systems biology approaches are being employed to gain a more comprehensive understanding of how this compound affects complex cellular networks. Studies have utilized methodologies such as proteomics-based reverse-phase protein array (RPPA) and Bayesian network modeling to investigate kinase signal transduction networks, particularly in the context of diseases like triple-negative breast cancer (TNBC). researchgate.netresearchgate.netnih.govoncotarget.comgriffith.edu.au

These approaches allow researchers to move beyond examining individual protein targets and explore the interconnectedness of signaling pathways. By analyzing the phosphorylation status of numerous proteins simultaneously (RPPA) and using computational modeling (Bayesian networks) to infer relationships and predict network behavior, researchers can map the broader impact of this compound on cellular signaling. nih.govoncotarget.comgriffith.edu.auspringer.comresearchgate.net This provides insights into how the compound modulates complex biological processes and can help identify potential biomarkers of response or resistance. nih.gov For instance, RPPA has been used to analyze protein changes in response to kinase inhibitors, including M2698, aiding in the reconstruction of signaling pathways and their rewiring in different cellular contexts. nih.govoncotarget.comgriffith.edu.auspringer.com

Development of Next-Generation Analogues Based on the this compound Scaffold

The development of next-generation analogues based on the this compound scaffold is a significant area of research aimed at improving its therapeutic profile.

Design Principles for Improved Potency, Selectivity, or Pharmacological Properties

Strategies involve modifying the chemical structure of M2698. For example, research has explored designing analogue libraries with the rationale of mimicking the interactions of M2698 with p70S6K while introducing modifications, such as incorporating a neutral group at position N13, to potentially reduce affinity for Akt2. bertin-bioreagent.com Structure-Activity Relationship (SAR) optimization plays a crucial role in this process, guiding modifications to improve enzymatic and cellular potencies and address liabilities like hERG channel activity. researchgate.netnih.govresearchgate.net This iterative process of design, synthesis, and testing is essential for identifying compounds with a more favorable therapeutic index.

Novel Chemical Scaffolds Inspired by this compound's Mechanism of Action

While the primary focus of analogue development is based on the existing quinazoline carboxamide scaffold of M2698, research in the broader field of PI3K/Akt/mTOR pathway inhibition is exploring novel chemical scaffolds. The dual inhibition of p70S6K and Akt, as achieved by M2698, represents a strategy to overcome compensatory feedback loops that can limit the effectiveness of inhibitors targeting single nodes in the pathway. axonmedchem.comresearchgate.net This mechanistic insight can inspire the design of entirely new chemical entities that achieve similar dual inhibition through different structural means. Although specific novel scaffolds directly inspired by the M2698 structure beyond its direct analogues are not extensively detailed in the provided search results, the success of M2698 in demonstrating the therapeutic potential of dual p70S6K/Akt inhibition encourages the exploration of diverse chemical space to find alternative scaffolds with potentially improved properties. researchgate.netnih.govresearchgate.netacs.orgaacrjournals.org

Application of Advanced Research Methodologies

Advanced research methodologies are instrumental in dissecting the complex biological effects of this compound and identifying mechanisms of response or resistance.

Proteomic and Transcriptomic Profiling in Response to this compound Treatment

Proteomic and transcriptomic profiling are powerful tools used to assess the global molecular changes that occur in response to this compound treatment. Proteomic profiling, particularly using techniques like Reverse-Phase Protein Array (RPPA), allows for the simultaneous quantification of the expression and phosphorylation status of numerous proteins involved in signaling pathways. researchgate.netresearchgate.netnih.govoncotarget.comgriffith.edu.aucarnabio.com This provides valuable data on how this compound impacts protein activity and pathway flux in treated cells or tissues. As mentioned, RPPA has been applied in studies involving M2698 to understand its effects on kinase networks and in the context of drug resistance. nih.govoncotarget.comgriffith.edu.auspringer.com

Use of Organoid and 3D Cell Culture Models for In Vitro Studies

The application of organoid and 3D cell culture models represents a significant advancement in in vitro research, offering environments that more closely mimic the in vivo tissue architecture and cellular interactions compared to traditional 2D monolayer cultures researchgate.netnih.govidrblab.netchemicalbook.com. These models are increasingly utilized in cancer biology and drug discovery to provide more physiologically relevant insights into disease mechanisms and therapeutic responses researchgate.netnih.govidrblab.net.

While the search results highlight the general advantages and applications of organoids and 3D cell cultures, specific detailed studies focusing solely on the use of this compound within these models for comprehensive in vitro analysis are not extensively detailed. However, one study mentions the use of patient-derived organoids in conjunction with dasatinib (B193332) and M2698 to investigate the inhibition of pS6 in isocitrate dehydrogenase-mutant cholangiocarcinoma. This indicates that M2698 is being incorporated into studies utilizing these advanced in vitro systems, suggesting their value in evaluating its effects within a more complex cellular context. The use of such models can potentially provide more accurate predictions of this compound's efficacy and mechanisms in human tissues.

Exploration of this compound's Role in Modulating Specific Protein Functions Beyond Primary Targets

This compound is primarily characterized as a dual inhibitor of p70S6K and Akt, key components of the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in various cancers idrblab.netnih.govmedchemexpress.comymilab.comsci-hub.se. Its potent inhibition of Akt1, Akt3, and p70S6K has been demonstrated with low nanomolar IC₅₀ values idrblab.netnih.gov. Research indicates that M2698 also indirectly inhibits downstream targets such as pGSK3β and pS6 nih.govmedchemexpress.com.

While the primary focus of research has been on the inhibition of p70S6K and Akt to overcome issues like compensatory feedback loops that can limit the effectiveness of some PAM pathway inhibitors ymilab.com, studies have also explored this compound's selectivity profile. Testing against a panel of 264 kinases revealed that M2698 is relatively selective, with only a small number of other kinases showing inhibition within 10-fold of its IC₅₀ for p70S6K. Another source lists additional kinases inhibited by M2698 at a concentration of 1 µM, including Protein Kinase A (PKA), p90 ribosomal S6 kinase 1 (MSK1), MSK2, cGMP-dependent protein kinase 1α (PKG1α), PKG1β, and Protein Kinase X (PRKX).

Q & A

Q. What are the primary molecular targets and inhibitory profile of M2698 HCl?

this compound is a dual inhibitor targeting p70S6K and AKT isoforms (AKT1 and AKT3) with an IC50 of 1 nM, as demonstrated in enzymatic assays . Its selectivity profile distinguishes it from pan-AKT inhibitors, reducing off-target effects. Researchers should validate target engagement using phospho-specific antibodies (e.g., p-p70S6K and p-AKT) in cellular models, as shown in glioblastoma (GBM) studies .

Q. What preclinical models have been used to evaluate this compound’s anticancer activity?

M2698 has been tested in vitro across cancer cell lines (e.g., U251, U87, H4 glioblastoma cells) and in vivo in xenograft models. Key endpoints include cell viability (via MTT assays), proliferation markers (Ki-67), and pathway modulation (PI3K/AKT/mTOR signaling). Notably, M2698’s brain penetrance makes it suitable for studying brain metastasis models .

Q. How should researchers design pharmacokinetic (PK) studies for this compound?

PK studies should include cross-species assessments (mice, rats, dogs, non-human primates) to evaluate clearance rates, volume of distribution, and bioavailability. M2698 exhibits moderate-to-high clearance (15–44% bioavailability) and high plasma protein binding (>90%), necessitating dose adjustments in preclinical models . Use LC-MS/MS for plasma concentration quantification and correlate with pharmacodynamic (PD) markers like p70S6K suppression.

Q. What are the common adverse events (AEs) associated with this compound in clinical trials?

In Phase I trials, treatment-emergent adverse events (TEAEs) occurred in 98.4% of monotherapy patients, including fatigue (54.8%), hyperglycemia (23%), and gastrointestinal toxicity. Severe (≥Grade 3) TEAEs occurred in 58.1% of monotherapy patients. Researchers should monitor hepatic and metabolic parameters in preclinical models to anticipate toxicity .

Advanced Research Questions

Q. How do safety profiles of this compound monotherapy compare with combination regimens?

Combination therapies (e.g., with trastuzumab or tamoxifen) increase TEAE severity and frequency. For example, M2698 + trastuzumab resulted in 76.9% drug-related TEAEs (vs. 54.8% in monotherapy) and higher discontinuation rates (23.1% vs. 9.7%) . To mitigate risks, staggered dosing or lower initial doses are recommended in combination studies.

Q. What methodological considerations apply when analyzing contradictory preclinical data on this compound’s efficacy?

Contradictory findings, such as M2698’s pro-survival effects in GBM cells under certain conditions, require rigorous context-dependent analysis. For example, in U251 cells, M2698 alone enhanced proliferation but synergized with CDK7/12 inhibitors (THZ1/SNS032) to reduce viability . Researchers should test combinatorial agents and use multi-omics approaches (transcriptomics/proteomics) to identify resistance mechanisms.

Q. How can biomarkers optimize patient stratification in this compound trials?

Phase I data suggest PAM pathway aberrations (e.g., PI3K mutations, PTEN loss) correlate with clinical benefit. Companion diagnostic strategies should integrate tumor genomic profiling (e.g., NGS panels) and PD biomarkers (e.g., p-p70S6K suppression in biopsies). Evidence from trastuzumab-resistant HER2+ models supports using HER2/ER status to predict synergy with hormone therapies .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?

Discrepancies may arise from differences in drug exposure or microenvironmental factors. Use orthotopic models for brain tumors and serial tumor sampling to measure intratumoral drug levels. For example, M2698’s brain-to-plasma ratio (0.5–1.0 in rodents) may explain reduced efficacy in non-penetrant models .

Q. How should researchers address the high interpatient variability in this compound exposure?

Population PK/PD modeling can identify covariates (e.g., body weight, CYP3A4 activity) influencing exposure. In Phase I trials, 46.8% of patients required dose interruptions due to variability, suggesting adaptive dosing protocols (e.g., therapeutic drug monitoring) in later-phase trials .

Q. What strategies enhance this compound’s therapeutic index in hormone-resistant cancers?

In HR+/HER2− breast cancer, combining M2698 with tamoxifen restored hormone sensitivity by downregulating ERα phosphorylation. Preclinical studies should prioritize patient-derived xenografts (PDXs) with acquired resistance to endocrine therapy and measure ER/AKT crosstalk via phospho-kinase arrays .

Methodological Tables

Table 1. Key Preclinical Parameters for this compound

ParameterValue/RangeReference
IC50 (p70S6K/AKT1/AKT3)1 nM
Plasma Protein Binding>90%
Brain-to-Plasma Ratio0.5–1.0 (rodents)
Bioavailability15–44% (cross-species)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.